2-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one
Description
2-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one is a heterocyclic compound featuring a pyridazinone core substituted with a benzhydrylpiperazine moiety and a 3,5-dimethylpyrazole group. The pyridazinone scaffold is a six-membered ring containing two adjacent nitrogen atoms, which is known to confer diverse biological activities, including cardiovascular and central nervous system (CNS) modulation . The 3,5-dimethylpyrazole substituent may contribute to metabolic stability and hydrogen-bonding interactions.
Properties
IUPAC Name |
2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N6O2/c1-21-19-22(2)34(29-21)25-13-14-26(35)33(30-25)20-27(36)31-15-17-32(18-16-31)28(23-9-5-3-6-10-23)24-11-7-4-8-12-24/h3-14,19,28H,15-18,20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTBFRWAVRTNPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Pyrido[1,2-a]pyrimidin-4-one Derivatives ()
Compounds such as 2-(2-methyl-1,3-benzoxazol-6-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one and 2-(2-methyl-1,3-benzothiazol-5-yl)-7-[(3S)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one share a pyrido-pyrimidinone core, differing from the target compound’s pyridazinone ring. These analogs incorporate benzoxazole/benzothiazole groups, which enhance π-π stacking interactions, and methyl-substituted piperazines for improved selectivity.
Pyridazinone Derivatives ()
The compound 4-chloro-5-[(3R)-3-[[4-(3,5-dimethyl-1H-pyrazol-4-yl)-2-pyridyl]oxy]pyrrolidin-1-yl]-2-tetrahydropyran-2-yl-pyridazin-3-one (MS [M+H]+ = 471.3) shares a pyridazinone core and a dimethylpyrazole substituent with the target compound. However, it replaces the benzhydrylpiperazine with a pyrrolidine-tetrahydropyran system, likely reducing steric hindrance and altering pharmacokinetic properties. The observed molecular weight (471.3 Da) is lower than the calculated weight of the target compound (~509.6 Da), reflecting differences in substituent complexity .
Key Comparative Data
Pharmacological Implications
- Target Selectivity : The dimethylpyrazole moiety may engage in hydrogen bonding with kinase active sites, similar to benzothiazole derivatives in .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
